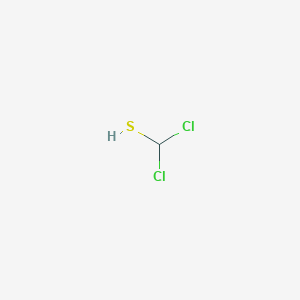
Dichloromethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloromethanethiol, also known as methylene dichloride thiol, is an organosulfur compound with the chemical formula CH₂Cl₂S. It is characterized by the presence of two chlorine atoms and one sulfur atom bonded to a central carbon atom. This compound is known for its distinctive odor and is used in various chemical processes due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloromethanethiol can be synthesized through several methods. One common approach involves the reaction of methylene chloride (dichloromethane) with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, this compound is produced by the chlorination of methanethiol. This process involves the introduction of chlorine gas to methanethiol, resulting in the substitution of hydrogen atoms with chlorine atoms. The reaction is carried out in a controlled environment to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: Dichloromethanethiol undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, this compound can be converted into sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of methanethiol or other sulfur-containing compounds.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methanethiol and other sulfur derivatives.
Substitution: Hydroxylated or aminated derivatives of this compound.
Scientific Research Applications
Dichloromethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of pesticides, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of dichloromethanethiol involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, making this compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Methanethiol (CH₃SH): A simpler thiol with one sulfur atom bonded to a methyl group.
Dichloromethane (CH₂Cl₂): A related compound without the sulfur atom, used primarily as a solvent.
Chloromethanethiol (CH₂ClSH): A compound with one chlorine and one sulfur atom bonded to a central carbon atom.
Uniqueness: Dichloromethanethiol is unique due to the presence of both chlorine and sulfur atoms, which confer distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.
Properties
IUPAC Name |
dichloromethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2S/c2-1(3)4/h1,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTJSBGBHDESSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596991 |
Source


|
| Record name | Dichloromethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65310-39-6 |
Source


|
| Record name | Dichloromethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
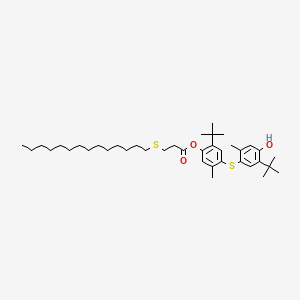
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
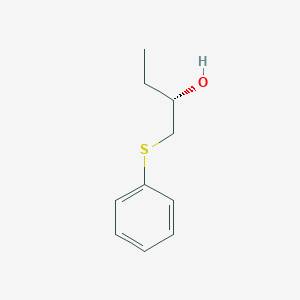
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
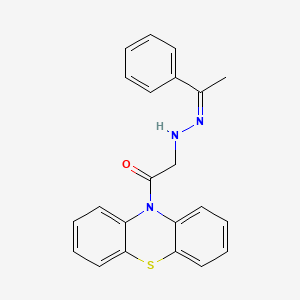
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
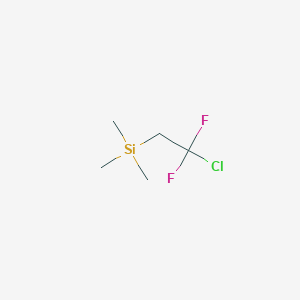


![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
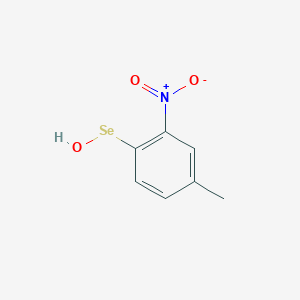
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)

